molecular formula C8H6Cl4O B1618817 BENZYL ALCOHOL, p-CHLORO-alpha-(TRICHLOROMETHYL)- CAS No. 5333-82-4

BENZYL ALCOHOL, p-CHLORO-alpha-(TRICHLOROMETHYL)-

Cat. No. B1618817
CAS RN: 5333-82-4
M. Wt: 259.9 g/mol
InChI Key: LQAPSMWXDFJNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BENZYL ALCOHOL, p-CHLORO-alpha-(TRICHLOROMETHYL)- is a useful research compound. Its molecular formula is C8H6Cl4O and its molecular weight is 259.9 g/mol. The purity is usually 95%.
The exact mass of the compound BENZYL ALCOHOL, p-CHLORO-alpha-(TRICHLOROMETHYL)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality BENZYL ALCOHOL, p-CHLORO-alpha-(TRICHLOROMETHYL)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BENZYL ALCOHOL, p-CHLORO-alpha-(TRICHLOROMETHYL)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5333-82-4

Product Name

BENZYL ALCOHOL, p-CHLORO-alpha-(TRICHLOROMETHYL)-

Molecular Formula

C8H6Cl4O

Molecular Weight

259.9 g/mol

IUPAC Name

2,2,2-trichloro-1-(4-chlorophenyl)ethanol

InChI

InChI=1S/C8H6Cl4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H

InChI Key

LQAPSMWXDFJNGU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C(Cl)(Cl)Cl)O)Cl

Canonical SMILES

C1=CC(=CC=C1C(C(Cl)(Cl)Cl)O)Cl

Other CAS RN

5333-82-4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-benzaldehyde (35.5 g) and trichloro acetic acid (61.5 g) in N,N-dimethylformamide (200 ml) is stirred at 30-35° C. Trichloro acetic acid sodium salt (71.5 g) is added in portions over 20 minutes. Occasionally cooling is necessary. The reaction mixture is stirred at 30° C. for 2 hours. Towards the end it becomes viscous and additional N,N-dimethylformamide (150 ml) is charged. The reaction mixture is poured into water (700 ml). The aqueous phase is extracted with ethyl acetate (600 ml). The organic phase is separated, washed with water (300 ml), dried (magnesium sulfate) and evaporated. 2,2,2-Trichloro-1-(4-chloro-phenyl)-ethanol is obtained as oil.
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
61.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
71.5 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of chlorobenzene (1400 g) and trichloro-acetaldehyde (384 g) is stirred at 0-2° C. Aluminium chloride (274 g) is added in portions over 110 minutes at the same temperature. Occasionally cooling is necessary. The reaction mixture is stirred at 0-5° C. for 5 hours. The reaction mixture is poured into ice/water (3000 g). The organic phase is separated, washed three times with water (500 g each), dried (sodium sulfate) and evaporated. 2,2,2-Trichloro-1-(4-chloro-phenyl)-ethanol is obtained as oil.
Quantity
274 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
3000 g
Type
reactant
Reaction Step Two
Quantity
384 g
Type
reactant
Reaction Step Three
Quantity
1400 g
Type
reactant
Reaction Step Three

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